1,3-dioxo-2-phenyl-2,3-dihydro-1H-indene-5-carboxylic acid

Catalog No.
S12298601
CAS No.
166242-20-2
M.F
C16H10O4
M. Wt
266.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-dioxo-2-phenyl-2,3-dihydro-1H-indene-5-carboxy...

CAS Number

166242-20-2

Product Name

1,3-dioxo-2-phenyl-2,3-dihydro-1H-indene-5-carboxylic acid

IUPAC Name

1,3-dioxo-2-phenylindene-5-carboxylic acid

Molecular Formula

C16H10O4

Molecular Weight

266.25 g/mol

InChI

InChI=1S/C16H10O4/c17-14-11-7-6-10(16(19)20)8-12(11)15(18)13(14)9-4-2-1-3-5-9/h1-8,13H,(H,19,20)

InChI Key

STOKKWYQSATVSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O

1,3-Dioxo-2-phenyl-2,3-dihydro-1H-indene-5-carboxylic acid is an organic compound classified as an indene derivative, characterized by the presence of a phenyl group attached to the indene ring system. This compound features a unique structure that includes two carbonyl groups (dioxo) and a carboxylic acid functional group, which contribute to its chemical reactivity and potential biological activity. The molecular formula for this compound is C16H12O4C_{16}H_{12}O_4, and it is known for its versatility in various

  • Oxidation: Can be oxidized to form quinones or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide under acidic or basic conditions.
  • Reduction: Reduction reactions can convert the carbonyl groups into hydroxyl groups, resulting in dihydroxy derivatives using agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic substitution can occur with halogens or nitro compounds in the presence of catalysts like aluminum chloride, leading to halogenated or nitro-substituted derivatives.

Common products formed from these reactions include quinones, dihydroxy derivatives, and substituted derivatives.

Research indicates that 1,3-dioxo-2-phenyl-2,3-dihydro-1H-indene-5-carboxylic acid exhibits potential biological activities. It has been studied for its anti-inflammatory and anticancer properties. The mechanism of action may involve the compound's interaction with specific enzymes or receptors, modulating their activity and influencing various cellular signaling pathways. This makes it a candidate for further investigation in medicinal chemistry.

The synthesis of 1,3-dioxo-2-phenyl-2,3-dihydro-1H-indene-5-carboxylic acid typically involves:

  • Friedel-Crafts Acylation: This common method involves the reaction of a phenyl-substituted indene derivative with an acetic acid precursor using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Condensation Reactions: These may also be utilized to form the desired compound from simpler precursors under controlled conditions.

Industrial production may leverage continuous flow reactors and optimized conditions to enhance yield and efficiency.

1,3-Dioxo-2-phenyl-2,3-dihydro-1H-indene-5-carboxylic acid finds applications in various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules and polymers.
  • Biology: Investigated for potential therapeutic uses due to its biological activities.
  • Medicine: Ongoing research explores its application as a therapeutic agent for various diseases.
  • Industry: Utilized in producing specialty chemicals with specific properties.

Studies on the interactions of 1,3-dioxo-2-phenyl-2,3-dihydro-1H-indene-5-carboxylic acid suggest that it may bind to specific molecular targets within cells. This binding can modulate enzyme activity involved in inflammatory pathways or influence receptor-mediated signaling cascades. Understanding these interactions is crucial for elucidating its therapeutic potential.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1,3-dioxo-2-phenyl-2,3-dihydro-1H-indene-5-carboxylic acid:

Compound NameStructural FeaturesUnique Properties
Indole-3-acetic acidPlant hormone with a similar core structureDifferent biological activity focused on plant growth
2-phenylindene-1,3-dioneSimilar indene core without the carboxylic acid groupLacks acidity; primarily used in organic synthesis
1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindole-5-carboxylic acidRelated structure with different substitution patternsDifferent reactivity due to isoindole framework

The uniqueness of 1,3-dioxo-2-phenyl-2,3-dihydro-1H-indene-5-carboxylic acid lies in its specific substitution pattern that imparts distinct chemical and biological properties compared to these similar compounds. Its combination of phenyl and carboxylic acid functionalities enhances its versatility for various applications in research and industry.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

266.05790880 g/mol

Monoisotopic Mass

266.05790880 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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